molecular formula C10H11ClO B8322083 5-(Chloromethyl)-6-methyl-1,3-dihydro-2-benzofuran

5-(Chloromethyl)-6-methyl-1,3-dihydro-2-benzofuran

Cat. No.: B8322083
M. Wt: 182.64 g/mol
InChI Key: BEMSQZSVYSGZEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-6-methyl-1,3-dihydro-2-benzofuran is a useful research compound. Its molecular formula is C10H11ClO and its molecular weight is 182.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

5-(chloromethyl)-6-methyl-1,3-dihydro-2-benzofuran

InChI

InChI=1S/C10H11ClO/c1-7-2-9-5-12-6-10(9)3-8(7)4-11/h2-3H,4-6H2,1H3

InChI Key

BEMSQZSVYSGZEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(COC2)C=C1CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (1.7 mL, 12 mmol) was added under ice cooling to a mixture of (6-methyl-1,3-dihydro-2-benzofuran-5-yl)methanol described in Production Example 1-5 (1.0 g, 6.1 mmol) and dichloromethane (10 mL), followed by the addition of methanesulfonyl chloride (470 μL, 6.1 mmol) at that temperature. The reaction mixture was stirred for 3 hours at room temperature. Water was added to the reaction mixture, which was then extracted with ethyl acetate. The organic layer was washed with brine and dried over anhydrous magnesium sulfate, and the solvent was distilled away under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:heptane=1:10) to give the title compound (680 mg, 61% yield).
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1-5
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
470 μL
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
61%

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